molecular formula C15H13ClO B14070802 1-Chloro-4-(4-methoxystyryl)benzene

1-Chloro-4-(4-methoxystyryl)benzene

Cat. No.: B14070802
M. Wt: 244.71 g/mol
InChI Key: BWZBFCCYRBLCTF-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methoxystyryl)benzene is an organic compound that belongs to the class of styrylbenzenes It consists of a benzene ring substituted with a chlorine atom and a methoxystyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(4-methoxystyryl)benzene can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-methoxystyryl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The chlorine and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives.

    Nucleophilic Substitution: Products include substituted benzene derivatives with various nucleophiles.

    Oxidation and Reduction: Products include quinones or dihydro derivatives.

Scientific Research Applications

1-Chloro-4-(4-methoxysty

Properties

Molecular Formula

C15H13ClO

Molecular Weight

244.71 g/mol

IUPAC Name

1-chloro-4-[2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C15H13ClO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,1H3

InChI Key

BWZBFCCYRBLCTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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